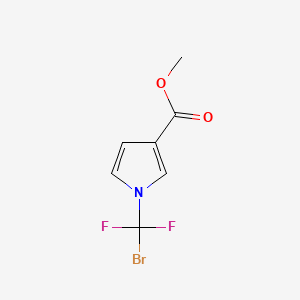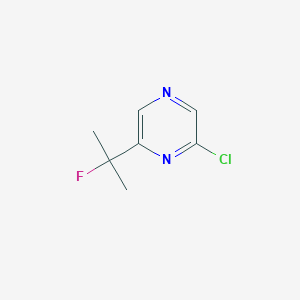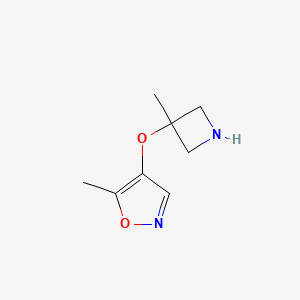
5-Methyl-4-((3-methylazetidin-3-YL)oxy)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-4-[(3-methylazetidin-3-yl)oxy]-1,2-oxazole is a heterocyclic compound that features an oxazole ring substituted with a methyl group and an azetidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-[(3-methylazetidin-3-yl)oxy]-1,2-oxazole typically involves the following steps:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of the azetidine moiety: The azetidine ring can be introduced via nucleophilic substitution reactions, where a suitable azetidine derivative reacts with the oxazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydro-oxazole derivatives.
Substitution: Introduction of various functional groups onto the azetidine ring.
科学的研究の応用
5-methyl-4-[(3-methylazetidin-3-yl)oxy]-1,2-oxazole has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential pharmacophore for the development of new drugs, particularly due to its unique structural features.
Materials Science: The compound’s properties can be leveraged in the design of new materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study various biological processes, given its potential interactions with biomolecules.
作用機序
The mechanism of action of 5-methyl-4-[(3-methylazetidin-3-yl)oxy]-1,2-oxazole would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The azetidine and oxazole rings can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-[(3-methylazetidin-3-yl)oxy]-1,2-oxazole: Lacks the methyl group at the 5-position.
5-methyl-1,2-oxazole: Lacks the azetidine moiety.
3-methylazetidine: Lacks the oxazole ring.
Uniqueness
5-methyl-4-[(3-methylazetidin-3-yl)oxy]-1,2-oxazole is unique due to the presence of both the oxazole and azetidine rings, which can confer distinct chemical and biological properties
特性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
5-methyl-4-(3-methylazetidin-3-yl)oxy-1,2-oxazole |
InChI |
InChI=1S/C8H12N2O2/c1-6-7(3-10-12-6)11-8(2)4-9-5-8/h3,9H,4-5H2,1-2H3 |
InChIキー |
LAXZIPARDIQXEP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NO1)OC2(CNC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide dihydrochloride](/img/structure/B13611372.png)

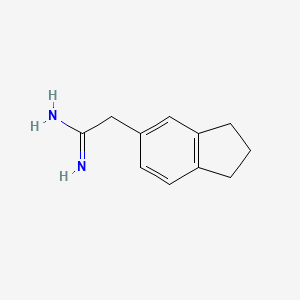
![2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-amine](/img/structure/B13611393.png)
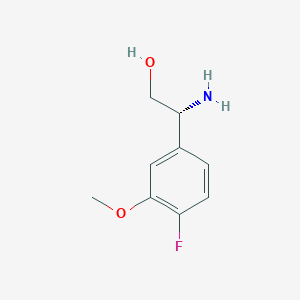
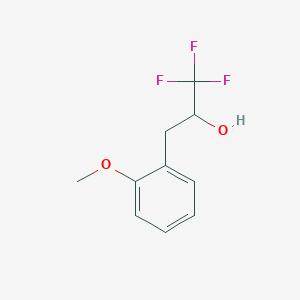
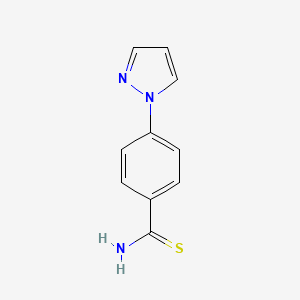
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)aceticacid](/img/structure/B13611428.png)

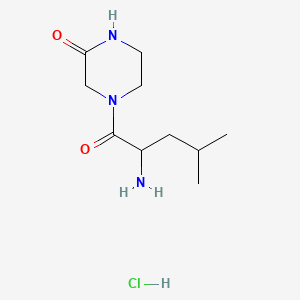
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate](/img/structure/B13611442.png)
